molecular formula C16H10F2N2O4 B11459446 2-Amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

2-Amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B11459446
M. Wt: 332.26 g/mol
InChI Key: VIBUVQSZROVYIN-UHFFFAOYSA-N
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Description

2-Amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyranopyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring fused with another pyran ring, a difluorophenyl group, and various functional groups such as amino, hydroxymethyl, and carbonitrile. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting a suitable aldehyde with a β-keto ester in the presence of a base such as sodium ethoxide.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a difluorobenzene derivative with a nucleophile such as an amine.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylamines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

    Substitution: Acyl chlorides, alkyl halides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Amides, alkylamines

Scientific Research Applications

2-Amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2,6-difluorophenyl)-6-methyl-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
  • 2-Amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxamide

Uniqueness

Compared to similar compounds, 2-Amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications. This functional group enhances the compound’s versatility in synthetic applications and its potential pharmacological properties.

Properties

Molecular Formula

C16H10F2N2O4

Molecular Weight

332.26 g/mol

IUPAC Name

2-amino-4-(2,6-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

InChI

InChI=1S/C16H10F2N2O4/c17-9-2-1-3-10(18)13(9)12-8(5-19)16(20)24-14-11(22)4-7(6-21)23-15(12)14/h1-4,12,21H,6,20H2

InChI Key

VIBUVQSZROVYIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)F

Origin of Product

United States

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